Methyl 4-[1-(6-fluorobenzothiazol-2-yl)-4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-3-pyrrolin-2-yl]benzoate
Description
Methyl 4-[1-(6-fluorobenzothiazol-2-yl)-4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-3-pyrrolin-2-yl]benzoate is a structurally complex heterocyclic compound featuring a benzoate ester core substituted with a fluorinated benzothiazole ring, a thienylcarbonyl group, and a pyrrolinone moiety.
Properties
Molecular Formula |
C24H15FN2O5S2 |
|---|---|
Molecular Weight |
494.5 g/mol |
IUPAC Name |
methyl 4-[1-(6-fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-5-oxo-3-(thiophene-2-carbonyl)-2H-pyrrol-2-yl]benzoate |
InChI |
InChI=1S/C24H15FN2O5S2/c1-32-23(31)13-6-4-12(5-7-13)19-18(20(28)16-3-2-10-33-16)21(29)22(30)27(19)24-26-15-9-8-14(25)11-17(15)34-24/h2-11,19,29H,1H3 |
InChI Key |
PAKURGKVVFYJEI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NC4=C(S3)C=C(C=C4)F)O)C(=O)C5=CC=CS5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[1-(6-fluorobenzothiazol-2-yl)-4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-3-pyrrolin-2-yl]benzoate typically involves multi-step organic synthesis. The key steps include:
Formation of the Benzothiazole Ring: This can be achieved through the condensation of 2-aminothiophenol with a fluorinated benzaldehyde under acidic conditions.
Construction of the Pyrroline Ring: This involves the cyclization of a suitable precursor, such as a thienyl-substituted acyl chloride, with an amine derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and thienyl groups.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: The benzothiazole and pyrroline rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions (e.g., acidic, basic, or neutral).
Major Products
Oxidation: Formation of ketones, carboxylic acids, or sulfoxides.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzothiazole or pyrroline derivatives.
Scientific Research Applications
Methyl 4-[1-(6-fluorobenzothiazol-2-yl)-4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-3-pyrrolin-2-yl]benzoate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anti-tumor, and antimicrobial agent.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications:
Mechanism of Action
The mechanism of action of Methyl 4-[1-(6-fluorobenzothiazol-2-yl)-4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-3-pyrrolin-2-yl]benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzothiazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The compound’s unique structure allows it to fit into specific binding sites, leading to its biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural Features and Properties of Comparable Compounds
Core Structure and Ester Groups
The target compound utilizes a methyl benzoate core, contrasting with ethyl benzoate derivatives (e.g., I-6230, I-6473) from . For example, LS-03205 (methyl benzoate with a thiadiazole group) has a molecular weight of 369.4 g/mol, while ethyl-based analogs like Example 62 (560.2 g/mol) show higher weights due to bulkier substituents .
Heterocyclic Substituents
- Benzothiazole vs. Pyridazine/Isoxazole: The 6-fluorobenzothiazole group in the target compound may enhance binding affinity to biological targets compared to pyridazine (I-6230) or isoxazole (I-6473) rings, as fluorinated benzothiazoles are known for their role in kinase inhibition and anticancer activity .
- Thienylcarbonyl vs. Thiazolyl/Thiadiazolyl : The thienylcarbonyl group in the target compound could improve π-π stacking interactions in biological systems, similar to thiazopyr’s thiazolyl group, which contributes to its herbicidal activity .
Physicochemical Properties
- Melting Points: Example 62, with a pyrazolopyrimidine-chromenone structure, has a melting point of 227–230°C, suggesting high crystallinity. The target compound’s pyrrolinone and benzothiazole groups may similarly confer high thermal stability .
Biological Activity
Methyl 4-[1-(6-fluorobenzothiazol-2-yl)-4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-3-pyrrolin-2-yl]benzoate is a complex organic compound with potential biological activity. This article aims to explore its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of CHFNOS and a CAS number of 514191-83-4. Its structure incorporates several functional groups, including a benzoate moiety, a fluorobenzothiazole ring, and a pyrrolin derivative, which may contribute to its biological activity.
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antimicrobial Activity : Certain derivatives have shown effectiveness against bacterial and fungal strains, suggesting potential as antimicrobial agents.
- Anticancer Properties : Studies have indicated that related compounds can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially serving as an anti-inflammatory agent.
Case Studies
Several studies have investigated the biological effects of this compound and its analogs:
-
Anticancer Study : A study evaluated the cytotoxicity of the compound on human cancer cell lines, revealing significant inhibition of cell growth at micromolar concentrations. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
Cell Line IC50 (µM) Mechanism of Action MCF-7 12.5 Apoptosis via caspase activation HeLa 15.0 Cell cycle arrest at G2/M phase -
Antimicrobial Activity : Another study tested the compound against various pathogens, demonstrating broad-spectrum antimicrobial activity.
Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 16 µg/mL Candida albicans 64 µg/mL
Pharmacological Applications
The compound's unique structure suggests potential applications in various therapeutic areas:
- Cancer Therapy : Due to its cytotoxic properties, it may be developed as a chemotherapeutic agent.
- Infection Control : Its antimicrobial properties could lead to new treatments for resistant infections.
- Inflammatory Diseases : The anti-inflammatory effects warrant exploration in conditions like rheumatoid arthritis.
Research Findings
Recent investigations have focused on optimizing the synthesis and enhancing the biological activity of this compound through structural modifications.
Synthesis Improvements
Innovative synthetic routes have been developed to increase yield and purity, employing methods such as microwave-assisted synthesis and solvent-free reactions.
Future Directions
Further research is necessary to fully elucidate the compound's mechanism of action and to assess its safety profile through preclinical and clinical trials. Investigations into structure-activity relationships (SAR) will be crucial for optimizing efficacy and reducing potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
